4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Overview
Description
4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many bioactive molecules, and a piperazin-2-one ring, which adds to its chemical complexity.
Preparation Methods
The synthesis of 4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial production methods for such compounds may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The piperazin-2-one ring can also contribute to its binding affinity and specificity, enhancing its overall biological activity .
Comparison with Similar Compounds
4-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperazin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
3-acetylindole: A simpler indole derivative used as a precursor in various synthetic routes.
Indole-3-carbaldehyde: Another indole derivative with applications in multicomponent reactions and drug development.
The uniqueness of this compound lies in its combined indole and piperazin-2-one moieties, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
4-[3-(3-acetylindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(21)14-10-19(15-5-3-2-4-13(14)15)8-6-17(23)20-9-7-18-16(22)11-20/h2-5,10H,6-9,11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRTOGODDTHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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